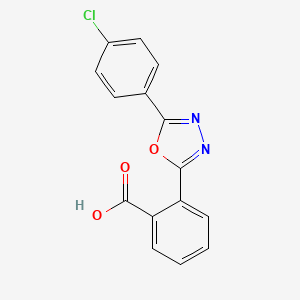![molecular formula C41H47O4P B12940419 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, ethyl, hydroxy, and dioxaphosphocine moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
The synthesis of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the indeno-dioxaphosphocine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indeno-dioxaphosphocine core structure.
Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding oxides or ketones.
Reduction: Reduction reactions can target the dioxaphosphocine moiety, leading to the formation of reduced phosphorus-containing species.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: The compound is explored for its use in materials science, including the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The hydroxy group and dioxaphosphocine moiety play crucial roles in its reactivity, allowing it to participate in redox reactions and interact with metal ions. These interactions can modulate various biological processes, including oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
4,4’-di-tert-butylbenzil: This compound shares the tert-butyl groups and aromatic rings but lacks the dioxaphosphocine moiety.
2,6-di-tert-butyl-4-ethylphenol: Similar in having tert-butyl and ethyl groups, but it does not have the complex indeno-dioxaphosphocine structure.
4-tert-butylacetophenone: Contains the tert-butyl group and an aromatic ring, but differs significantly in overall structure and functional groups.
Propriétés
Formule moléculaire |
C41H47O4P |
|---|---|
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H47O4P/c1-9-25-11-15-29(33(23-25)39(3,4)5)31-17-13-27-19-21-41-22-20-28-14-18-32(30-16-12-26(10-2)24-34(30)40(6,7)8)38(36(28)41)45-46(42,43)44-37(31)35(27)41/h11-18,23-24H,9-10,19-22H2,1-8H3,(H,42,43) |
Clé InChI |
XGBDGGOCBBYZIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7)CC)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

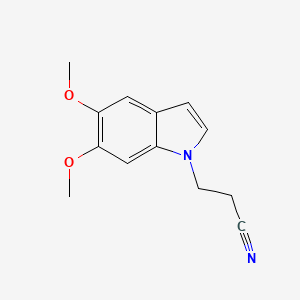


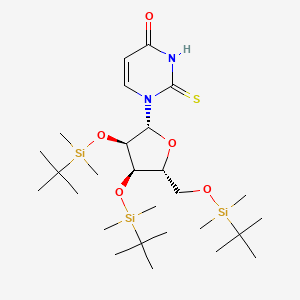
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)
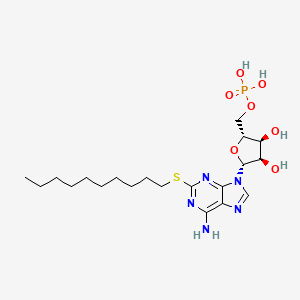
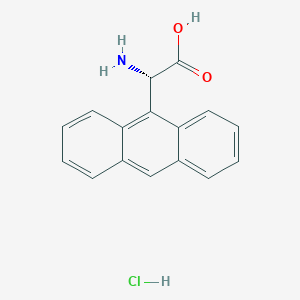
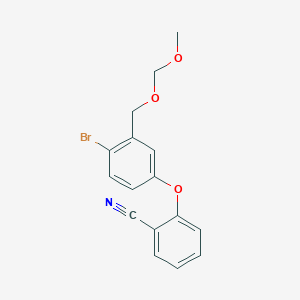
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
